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Abstract
Capsorubin, a red xanthophyll carotenoid, is a significant pigment in various species of the

Lilium genus, contributing to their vibrant orange and red flower coloration. This technical guide

provides an in-depth overview of the discovery, biosynthesis, and, most importantly, the

isolation of capsorubin from lily species. It is designed to furnish researchers, scientists, and

drug development professionals with a comprehensive understanding of the methodologies

required to extract, purify, and characterize this potent antioxidant. The guide details

experimental protocols, summarizes quantitative data, and includes visualizations to elucidate

key pathways and workflows.

Introduction to Capsorubin in Lilium Species
Capsorubin is a C40 tetraterpenoid characterized by two cyclopentane rings, a conjugated

polyene chain, and two hydroxyl groups. Its unique structure, particularly the presence of a

conjugated keto group, contributes to its strong antioxidant properties. While most commonly

associated with red peppers (Capsicum annuum), capsorubin is also a major carotenoid in the

flowers of several lily species, including the tiger lily (Lilium lancifolium) and Lilium pumilum. In

L. pumilum, capsorubin can constitute up to 80% of the total carotenoids[1]. The presence of

capsorubin, along with the related compound capsanthin, is responsible for the characteristic

orange to red hues of these flowers[1][2].
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The biosynthesis of capsorubin in plants originates from the general carotenoid pathway. The

final step involves the conversion of the yellow xanthophyll violaxanthin into the red

capsorubin. This reaction is catalyzed by a single enzyme, capsanthin-capsorubin synthase

(CCS)[1][3]. The gene encoding this enzyme has been successfully cloned from Lilium

lancifolium, providing a molecular tool for understanding and potentially manipulating

capsorubin production in plants[1][3].

Chemical and Physical Properties of Capsorubin
A summary of the key chemical and physical properties of capsorubin is presented in Table 1.

This data is essential for its identification and characterization.

Property Value

Molecular Formula C₄₀H₅₆O₄

Molecular Weight 600.88 g/mol

Appearance Red crystalline solid

Melting Point 201 °C

Solubility
Soluble in acetone, chloroform, and oils;

insoluble in water.

UV-Vis λmax (in acetone) ~483 nm

Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 601.4

Experimental Protocols
This section provides a detailed, synthesized protocol for the extraction, isolation, and

characterization of capsorubin from lily flowers. This protocol is based on established methods

for carotenoid extraction from plant tissues and analytical data from studies involving lily

species.

Plant Material and Preparation
Plant Source: Fresh flowers of Lilium lancifolium or Lilium pumilum are recommended due to

their high capsorubin content.
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Harvesting: Collect fully opened flowers, as carotenoid content is typically highest at this

stage.

Preparation: Separate the tepals (petals and sepals) from the rest of the flower. To prevent

enzymatic degradation, the tepals should be immediately frozen in liquid nitrogen and then

lyophilized (freeze-dried) to a constant weight. The dried tepals should be ground into a fine

powder and stored at -80°C in the dark until extraction.

Extraction of Total Carotenoids
This protocol is designed to efficiently extract carotenoids while minimizing degradation. All

steps should be performed under dim light.

Solvent Selection: A mixture of acetone and methanol (2:1, v/v) is an effective solvent system

for extracting a broad range of carotenoids from flower petals.

Extraction Procedure:

1. Weigh approximately 5 grams of the lyophilized lily tepal powder into a 50 mL conical tube.

2. Add 25 mL of the acetone:methanol (2:1) solvent mixture.

3. Homogenize the sample using a probe homogenizer for 1-2 minutes, or vortex vigorously

for 5 minutes.

4. Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

5. Carefully decant the supernatant into a clean round-bottom flask.

6. Repeat the extraction process with the pellet using 15 mL of the solvent mixture until the

pellet is colorless.

7. Combine all supernatants.

Solvent Evaporation: Evaporate the solvent from the combined extracts using a rotary

evaporator at a temperature not exceeding 35°C.

Saponification
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Saponification is a crucial step to hydrolyze esterified carotenoids and remove interfering lipids

and chlorophylls.

Reagent Preparation: Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in

methanol.

Saponification Procedure:

1. Redissolve the dried carotenoid extract from step 3.2 in 20 mL of diethyl ether.

2. Add 20 mL of the 10% methanolic KOH solution.

3. Flush the flask with nitrogen, seal it, and allow the mixture to stand in the dark at room

temperature for 12-16 hours (overnight) with gentle stirring.

Extraction of Unsaponifiable Matter:

1. Transfer the saponified mixture to a separatory funnel.

2. Add 50 mL of diethyl ether and 50 mL of a 10% aqueous sodium chloride solution.

3. Shake the funnel gently to partition the carotenoids into the ether layer.

4. Collect the upper ether layer.

5. Repeat the extraction of the aqueous layer with 25 mL of diethyl ether twice more.

6. Combine all ether fractions and wash them with distilled water until the washings are

neutral to pH paper.

7. Dry the ether phase over anhydrous sodium sulfate.

8. Filter the solution and evaporate the diethyl ether to dryness under a stream of nitrogen.

Isolation of Capsorubin by Column Chromatography
Open column chromatography is used for the initial separation and purification of capsorubin
from the total carotenoid extract.
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Stationary Phase: Silica gel 60 (70-230 mesh) is a suitable adsorbent.

Column Packing: Prepare a slurry of the silica gel in hexane and pack it into a glass column

(e.g., 30 cm x 2 cm).

Sample Loading: Dissolve the dried, saponified extract in a minimal amount of the initial

mobile phase (hexane) and load it onto the column.

Elution: Elute the column with a stepwise gradient of increasing polarity. A typical gradient

would be:

100% Hexane (to elute carotenes)

Hexane with increasing percentages of acetone (e.g., 2%, 5%, 10%, 20%)

Capsorubin, being a polar xanthophyll, will elute at higher acetone concentrations.

Fraction Collection: Collect the colored fractions and monitor the separation by thin-layer

chromatography (TLC). The distinct red band corresponding to capsorubin should be

collected.

Purity Assessment: Analyze the collected fractions by HPLC to assess the purity of the

isolated capsorubin.

Purification and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is used for the final purification and

quantification of capsorubin.

HPLC System: A system equipped with a photodiode array (PDA) detector is recommended

to obtain spectral data for peak identification.

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

suitable for separating carotenoids.

Mobile Phase: A gradient elution with a mixture of methanol, acetonitrile, and water is

commonly used. A typical gradient might start with a higher water content and gradually

increase the organic solvent concentration.
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Detection: Monitor the elution at 483 nm, the approximate λmax of capsorubin.

Quantification: Prepare a calibration curve using a certified capsorubin standard. The

concentration of capsorubin in the lily extract can then be determined by comparing the

peak area of the sample to the calibration curve.

Data Presentation
The following tables summarize the quantitative data available on capsorubin and related

carotenoids in lily species.

Table 2: Carotenoid Composition in Selected Lilium Species

Lilium Species Major Carotenoids
Capsorubin
Content (% of Total
Carotenoids)

Reference

Lilium pumilum Capsorubin Up to 80% [1]

Lilium lancifolium
Capsanthin,

Capsorubin

Not explicitly

quantified, but present

as a major pigment

[1][2]

Asiatic Hybrid Lilies

(Red Cultivars)
Capsanthin Present [4]

Table 3: Analytical Data for Capsorubin Identification

Analytical Method Parameter Value Reference

UPLC-MS/MS Retention Time
~3.07 min (under

specific conditions)

[M+H]⁺ (m/z) 601.4

HPLC-PDA λmax ~483 nm General Knowledge

Visualizations
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Biosynthetic Pathway of Capsorubin

Violaxanthin Capsanthin-Capsorubin
Synthase (CCS) Capsorubin in Lilium sp.

Click to download full resolution via product page

Caption: Biosynthesis of Capsorubin from Violaxanthin in Lilium species.

Experimental Workflow for Capsorubin Isolation
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Caption: Workflow for the isolation and purification of capsorubin from lily flowers.

Conclusion
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This technical guide has outlined the key aspects of the discovery and isolation of capsorubin
from Lilium species. While capsorubin is a well-characterized carotenoid, its isolation from

lilies requires a systematic approach involving careful sample preparation, efficient extraction,

and multi-step purification. The provided protocols and data serve as a valuable resource for

researchers aiming to isolate and study this potent antioxidant for applications in food science,

pharmacology, and drug development. Further research is warranted to quantify the

capsorubin content across a wider range of lily cultivars and to explore its bioactivities in

various models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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